molecular formula C16H19NO2 B11861585 pentyl N-naphthalen-1-ylcarbamate CAS No. 39994-77-9

pentyl N-naphthalen-1-ylcarbamate

Cat. No.: B11861585
CAS No.: 39994-77-9
M. Wt: 257.33 g/mol
InChI Key: QVVMGIQFWACMNK-UHFFFAOYSA-N
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Description

Pentyl N-naphthalen-1-ylcarbamate is a chemical compound with the molecular formula C16H19NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a naphthalene ring and a carbamate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl N-naphthalen-1-ylcarbamate typically involves the reaction of naphthalen-1-yl isocyanate with pentanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Pentyl N-naphthalen-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalen-1-ylcarbamate derivatives, which can have different functional groups attached to the naphthalene ring .

Scientific Research Applications

Pentyl N-naphthalen-1-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentyl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The naphthalene ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the naphthalene ring and the carbamate group, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for research and industrial applications .

Properties

CAS No.

39994-77-9

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

pentyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C16H19NO2/c1-2-3-6-12-19-16(18)17-15-11-7-9-13-8-4-5-10-14(13)15/h4-5,7-11H,2-3,6,12H2,1H3,(H,17,18)

InChI Key

QVVMGIQFWACMNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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